

Physical and chemical properties of homolanthionine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Homolanthionine*

Cat. No.: *B15250324*

[Get Quote](#)

Homolanthionine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine is a non-proteinogenic sulfur-containing amino acid. It is structurally similar to lanthionine but with an additional methylene group in its backbone. **Homolanthionine** is formed in mammals, including humans, through a side reaction of the transsulfuration pathway, where two molecules of homocysteine are condensed. This reaction is catalyzed by the enzyme cystathione γ -lyase (CSE), particularly under conditions of elevated homocysteine levels (hyperhomocysteinemia). While not incorporated into proteins, **homolanthionine** is of significant interest to researchers due to its association with metabolic disorders and its potential role as a biomarker. This guide provides a detailed overview of the known physical and chemical properties of **homolanthionine**, methods for its analysis, and its biological context.

Physical and Chemical Properties

The physical and chemical properties of **homolanthionine** are summarized below. It is important to note that while some of these properties have been experimentally determined,

others are predicted based on computational models due to the limited availability of comprehensive experimental data for this specific compound.

Table 1: General and Physical Properties of L-Homolanthionine

Property	Value	Source
Molecular Formula	<chem>C8H16N2O4S</chem>	PubChem[1]
Molecular Weight	236.29 g/mol	PubChem[1]
Appearance	White crystalline solid (predicted)	General amino acid properties
Melting Point	269-272 °C (decomposes)	ChemBK[2]
Boiling Point	499.5 ± 45.0 °C (predicted)	ChemBK[2]
Density	1.374 ± 0.06 g/cm³ (predicted)	ChemBK[2]
Solubility	Data not available. Expected to be soluble in water and insoluble in nonpolar organic solvents.	General amino acid properties[3][4]

Table 2: Acid-Base Properties of L-Homolanthionine

Property	Value	Notes
pKa ₁ (-COOH)	~1.92 (predicted)	Predicted value for one of the carboxylic acid groups. [2]
pKa ₂ (-COOH)	Not available	Expected to be similar to the pKa of the γ -carboxyl group of glutamic acid (~4.1).
pKa ₃ (-NH ₃ ⁺)	Not available	Expected to be in the range of 9-10, similar to other α -amino groups.
pKa ₄ (-NH ₃ ⁺)	Not available	Expected to be in the range of 9-10, similar to other α -amino groups.
Isoelectric Point (pI)	Not available	Calculation requires all pKa values. Based on the available predicted pKa and comparison to similar amino acids, the pI is estimated to be in the acidic to neutral range.

Spectroscopic Data

Detailed experimental spectroscopic data for **homolanthionine** are not widely available in public databases. The following information is based on predictions and analysis of similar compounds.

¹H and ¹³C NMR Spectroscopy

Experimental ¹H and ¹³C NMR spectra for **homolanthionine** are not readily available. However, based on the structure of **homolanthionine** and typical chemical shifts for amino acids, the following peaks can be predicted.

- ¹H NMR: Protons alpha to the amino and carboxyl groups would appear around 3.5-4.0 ppm. Methylene protons adjacent to the sulfur atom would likely resonate around 2.5-3.0 ppm, while other methylene protons in the carbon chain would be further upfield.

- ^{13}C NMR: The carbonyl carbons of the carboxylic acid groups would have chemical shifts in the range of 170-180 ppm. The alpha-carbons attached to the nitrogen atoms would be expected around 50-60 ppm. Carbons adjacent to the sulfur atom would appear in the 30-40 ppm range.

Mass Spectrometry

The mass spectrum of **homolanthionine** would show a molecular ion peak corresponding to its molecular weight.

- Electrospray Ionization (ESI-MS): In positive ion mode, the $[\text{M}+\text{H}]^+$ ion would be observed at m/z 237.0903. In negative ion mode, the $[\text{M}-\text{H}]^-$ ion would be observed at m/z 235.0758.
- Fragmentation Pattern: The fragmentation of **homolanthionine** in tandem mass spectrometry (MS/MS) would likely involve the loss of small neutral molecules such as water (H_2O), ammonia (NH_3), and carbon dioxide (CO_2). Cleavage of the carbon-sulfur bond and bonds within the amino acid backbone would also be expected, providing structural information.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **homolanthionine** are not standardized. The following are proposed methodologies based on established biochemical and analytical techniques.

Enzymatic Synthesis of L-Homolanthionine

This protocol is based on the known catalytic activity of cystathionine γ -lyase (CSE).

Objective: To synthesize L-**homolanthionine** from L-homocysteine using recombinant human cystathionine γ -lyase.

Materials:

- Recombinant human cystathionine γ -lyase (CSE)
- L-homocysteine

- Pyridoxal 5'-phosphate (PLP)
- Tris-HCl buffer (pH 8.0)
- Dithiothreitol (DTT)
- Reaction tubes
- Water bath or incubator at 37°C
- HPLC system for analysis

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, PLP, and DTT.
- Add L-homocysteine to the reaction mixture to the desired final concentration.
- Initiate the reaction by adding a purified preparation of recombinant human CSE.
- Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours).
- Terminate the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate the enzyme.
- Centrifuge the mixture to pellet the precipitated protein.
- Analyze the supernatant for the presence of **homolanthionine** using HPLC.

Purification of Homolanthionine by Ion-Exchange Chromatography

This protocol describes a general method for purifying amino acids from a reaction mixture.[\[5\]](#) [\[6\]](#)[\[7\]](#)

Objective: To purify **homolanthionine** from the enzymatic synthesis reaction mixture.

Materials:

- Strong cation exchange chromatography column
- Elution buffers of increasing pH and/or ionic strength (e.g., sodium citrate or lithium citrate buffers)
- Fractions collector
- HPLC or other analytical method for detecting **homolanthionine**

Procedure:

- Equilibrate the cation exchange column with a low pH starting buffer.
- Load the supernatant from the synthesis reaction onto the column. **Homolanthionine**, being positively charged at low pH, will bind to the resin.
- Wash the column with the starting buffer to remove any unbound contaminants.
- Elute the bound amino acids using a gradient of increasing pH or ionic strength.
- Collect fractions and analyze each fraction for the presence of **homolanthionine**.
- Pool the fractions containing pure **homolanthionine** and desalt if necessary.

Analysis of Homolanthionine by Reverse-Phase HPLC

This is a common method for the analysis of amino acids, often requiring pre-column derivatization.[\[8\]](#)[\[9\]](#)[\[10\]](#)

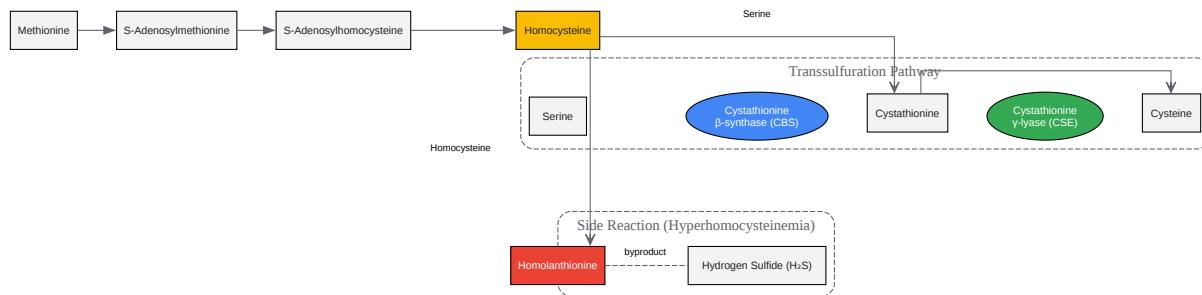
Objective: To quantify the amount of **homolanthionine** in a sample.

Materials:

- Reverse-phase HPLC column (e.g., C18)
- HPLC system with a UV or fluorescence detector
- Mobile phases (e.g., acetonitrile and water with a modifying agent like trifluoroacetic acid)

- Derivatizing agent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC))
- Homolanthionine** standard

Procedure:

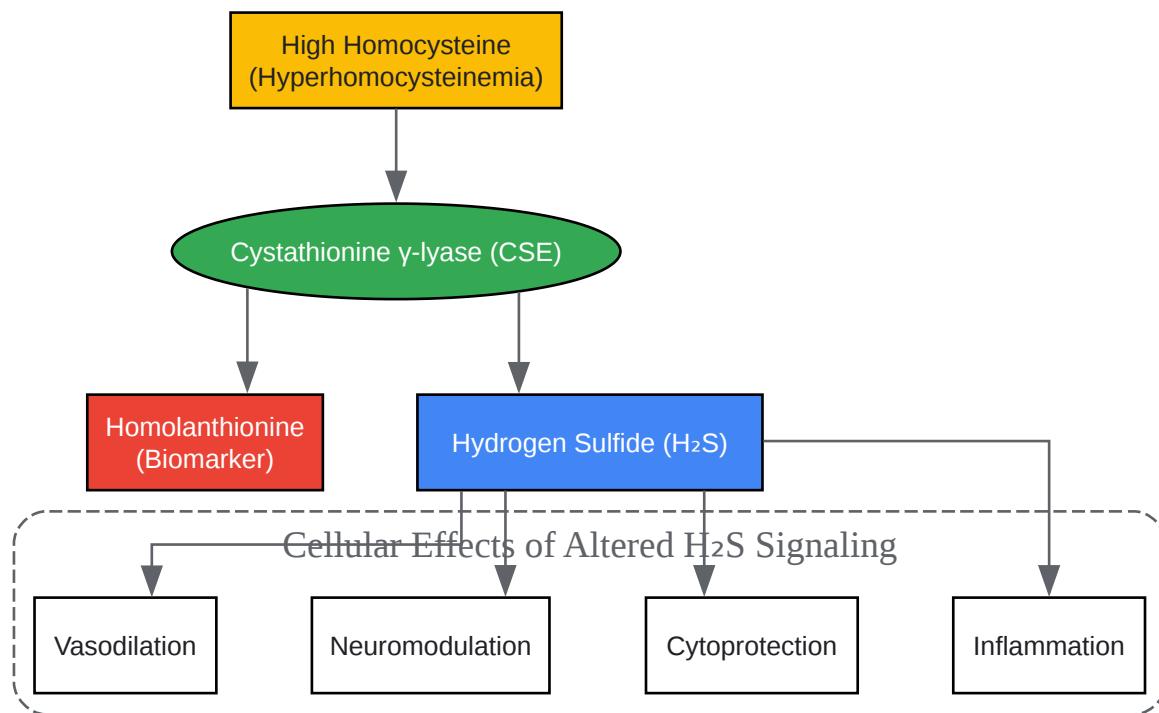

- Derivatize the sample containing **homolanthionine** (and the standard) with the chosen derivatizing agent according to the manufacturer's protocol. This adds a chromophore or fluorophore to the amino acid.
- Inject the derivatized sample onto the equilibrated reverse-phase HPLC column.
- Elute the derivatized amino acids using a gradient of increasing organic solvent (e.g., acetonitrile).
- Detect the derivatized **homolanthionine** using the UV or fluorescence detector at the appropriate wavelength.
- Quantify the amount of **homolanthionine** by comparing the peak area to that of the known standard.

Signaling Pathways and Biological Relevance

Homolanthionine is intrinsically linked to the transsulfuration pathway, a key metabolic route for the metabolism of sulfur-containing amino acids.^{[11][12][13]} This pathway converts homocysteine, derived from methionine, to cysteine.

The formation of **homolanthionine** is a side reaction of this pathway, catalyzed by cystathione γ -lyase (CSE). Under normal physiological conditions, CSE primarily catalyzes the conversion of cystathione to cysteine. However, in states of hyperhomocysteinemia (elevated homocysteine levels), CSE can catalyze the condensation of two homocysteine molecules to form **homolanthionine** and hydrogen sulfide (H₂S).^{[14][15]}

Homolanthionine Formation and the Transsulfuration Pathway



[Click to download full resolution via product page](#)

Caption: Formation of **homolanthionine** via the transsulfuration pathway.

Connection to Hydrogen Sulfide (H₂S) Signaling

The enzymatic formation of **homolanthionine** from two molecules of homocysteine by CSE also produces hydrogen sulfide (H₂S).^{[16][17][18]} H₂S is now recognized as an important gaseous signaling molecule, or "gasotransmitter," with roles in vasodilation, neuromodulation, and cytoprotection. The increased production of **homolanthionine** during hyperhomocysteinemia is therefore directly linked to an altered production of H₂S, which may contribute to the pathophysiology of diseases associated with high homocysteine levels.

[Click to download full resolution via product page](#)

Caption: Link between **homolanthionine** formation and H₂S signaling.

Conclusion

Homolanthionine is a metabolite of the transsulfuration pathway that serves as a potential biomarker for hyperhomocysteinemia. While comprehensive experimental data on its physical and chemical properties are still emerging, its biochemical context is well-established. The analytical methods described in this guide provide a framework for researchers to synthesize, purify, and quantify **homolanthionine**, enabling further investigation into its physiological roles and its utility in clinical diagnostics and drug development. The connection between **homolanthionine** formation and H₂S signaling highlights a potentially important area for future research in cardiovascular and neurological diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Homolanthionine | C8H16N2O4S | CID 90657748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-homolanthionine [chembk.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. pickeringlabs.com [pickeringlabs.com]
- 6. 193.16.218.141 [193.16.218.141]
- 7. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 12. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 13. researchgate.net [researchgate.net]
- 14. H2S Biogenesis by Human Cystathionine γ -Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Hydrogen Sulfide Ameliorates Homocysteine-Induced Cardiac Remodeling and Dysfunction [frontiersin.org]
- 17. Homocysteine and hydrogen sulfide in epigenetic, metabolic and microbiota related renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrogen Sulfide Is a Signaling Molecule and a Cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of homolanthionine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15250324#physical-and-chemical-properties-of-homolanthionine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com